molecular formula C13H11NO4S B1320533 Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate CAS No. 886361-77-9

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate

Cat. No. B1320533
CAS RN: 886361-77-9
M. Wt: 277.3 g/mol
InChI Key: MDEHKNURHIOVCI-UHFFFAOYSA-N
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Description

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate is a compound that is part of a broader class of organic chemicals that have been the subject of various synthetic methods and analyses due to their potential applications in pharmaceuticals and materials science. While the specific compound is not directly synthesized in the provided papers, related compounds with nitrophenyl and thiophene moieties have been synthesized and studied, indicating a general interest in this class of compounds for their chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves the use of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, which are treated with triethylphosphite under microwave irradiation to yield ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates in good yields . Another synthesis approach for similar compounds includes the condensation of ethyl 4-nitrobenzylthioacetate with various 1,2-dicarbonyl compounds using sodium ethoxide in refluxing ethanol . These methods demonstrate the feasibility of synthesizing complex molecules with nitrophenyl and thiophene groups, which could be adapted for the synthesis of Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate.

Molecular Structure Analysis

The molecular structure of a related compound, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, has been determined through X-ray crystallography . The crystal structure analysis reveals a six-membered ring adopting a boat conformation with specific bond lengths indicating the presence of double bonds. This level of structural detail is crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

The chemical reactivity of compounds with nitrophenyl and thiophene groups is exemplified by the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, which involves the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with another reactant . The mechanism of this reaction has been discussed, and the structure was confirmed by spectral data. This indicates that compounds with these functional groups can participate in complex reactions to form heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the electrochemical behavior of 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one and its metal complexes was studied using cyclic voltammetry and rotating disk electrode techniques . Additionally, the characterization of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes included spectral analysis and thermal analysis . These studies provide insights into the stability, reactivity, and potential applications of such compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate has been synthesized through various methods, including a one-step synthesis involving the condensation of ethyl 4-nitrobenzylthioacetate with different 1,2-dicarbonyl compounds. This process is noted for its convenience and efficiency (Rangnekar & Mavlankar, 1991).

Applications in Medicinal Chemistry

  • Antitumor Activities : Research has indicated that derivatives of Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate, such as Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, show promising in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. These findings suggest potential applications in cancer treatment (Gomha, Muhammad, & Edrees, 2017).

Chemical Structure and Analysis

  • Structural Studies : The structure of compounds related to Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate has been a subject of study, with analyses focusing on aspects like conformation, bonding patterns, and intermolecular interactions. Such research aids in understanding the physical and chemical properties of these compounds (Nesterov & Viltchinskaia, 2001).

Industrial Applications

  • Corrosion Inhibition : Derivatives of Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate have been investigated as corrosion inhibitors for mild steel in industrial applications. Their efficacy in preventing corrosion, along with their adsorption characteristics and theoretical studies, makes them suitable for industrial usage (Dohare, Ansari, Quraishi, & Obot, 2017).

Pharmaceutical Research

  • Drug Development and Selectivity : Compounds like 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene have shown pronounced anti-proliferative activity and selectivity towards specific tumor cells, which is crucial in the development of cancer therapeutics. The study of such derivatives can provide insights into drug design and effectiveness (Thomas et al., 2017).

properties

IUPAC Name

ethyl 5-(3-nitrophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-2-18-13(15)12-7-6-11(19-12)9-4-3-5-10(8-9)14(16)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEHKNURHIOVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249961
Record name Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate

CAS RN

886361-77-9
Record name Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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